Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 105219-73-6
VCID: VC20793414
InChI: InChI=1S/C12H14N2O3S/c1-4-17-9(15)5-8-13-11(16)10-6(2)7(3)18-12(10)14-8/h4-5H2,1-3H3,(H,13,14,16)
SMILES: CCOC(=O)CC1=NC2=C(C(=C(S2)C)C)C(=O)N1
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol

Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate

CAS No.: 105219-73-6

Cat. No.: VC20793414

Molecular Formula: C12H14N2O3S

Molecular Weight: 266.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate - 105219-73-6

Specification

CAS No. 105219-73-6
Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
IUPAC Name ethyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetate
Standard InChI InChI=1S/C12H14N2O3S/c1-4-17-9(15)5-8-13-11(16)10-6(2)7(3)18-12(10)14-8/h4-5H2,1-3H3,(H,13,14,16)
Standard InChI Key CJVDOLYFRBLIHP-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NC2=C(C(=C(S2)C)C)C(=O)N1
Canonical SMILES CCOC(=O)CC1=NC2=C(C(=C(S2)C)C)C(=O)N1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator